molecular formula C6H4ClN3 B15273447 3-Chloropyrazolo[1,5-a]pyrazine

3-Chloropyrazolo[1,5-a]pyrazine

Cat. No.: B15273447
M. Wt: 153.57 g/mol
InChI Key: SYBGTFKMLYGDRL-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 3-position of the pyrazolo[1,5-a]pyrazine ring enhances its reactivity and allows for further functionalization, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloropyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with various reagents. One common method is the reaction with hydrazine hydrate in ethanol at room temperature, which yields 4-hydrazinylpyrazolo[1,5-a]pyrazine . This intermediate can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.

Mechanism of Action

The mechanism of action of 3-chloropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as kinases and receptors. The chlorine atom at the 3-position enhances its binding affinity and selectivity for these targets. The compound can modulate signaling pathways by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

3-chloropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H

InChI Key

SYBGTFKMLYGDRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Cl)C=N1

Origin of Product

United States

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